molecular formula C6H5N3S B15208406 [1,2,4]Triazolo[4,3-a]pyridine-5-thiol CAS No. 64943-35-7

[1,2,4]Triazolo[4,3-a]pyridine-5-thiol

Cat. No.: B15208406
CAS No.: 64943-35-7
M. Wt: 151.19 g/mol
InChI Key: MSECGKFBHUUIDP-UHFFFAOYSA-N
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Description

Chemical Identity:
[1,2,4]Triazolo[4,3-a]pyridine-5-thiol (CAS: 64943-35-7) is a heterocyclic compound with the molecular formula C₆H₅N₃S and a molecular weight of 151.189 g/mol. Its structure comprises a fused triazole and pyridine ring system, with a thiol (-SH) group at position 5 (Fig. 1). The InChI key is 1S/C6H5N3S/c10-6-3-1-2-5-8-7-4-9(5)6/h1-4,10H .

Synthesis and Applications:
Microwave-assisted synthesis has been employed to prepare derivatives of this compound, enabling efficient cyclization and functionalization. These derivatives exhibit antifungal activity against Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea at 100 µg/mL, with structure-activity relationship (SAR) studies guided by DFT calculations . Additionally, S-alkyl-substituted analogs demonstrate moderate antimicrobial activity against Staphylococcus aureus, with activity correlating to the length of the carbon chain in the alkyl group .

Properties

CAS No.

64943-35-7

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

1H-[1,2,4]triazolo[4,3-a]pyridine-5-thione

InChI

InChI=1S/C6H5N3S/c10-6-3-1-2-5-8-7-4-9(5)6/h1-4,8H

InChI Key

MSECGKFBHUUIDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)N2C=NNC2=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyridine-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring through a tandem reaction mechanism . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of [1,2,4]triazolo[4,3-a]pyridine-5-thiol may involve similar synthetic routes but optimized for scalability. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the reaction conditions can be fine-tuned to maximize yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions. For example:

  • Disulfide formation :
    2 RSH [O] R-S-S-R 2 \text{ RSH } \xrightarrow{[O]} \text{ R-S-S-R }
    This reaction occurs in the presence of mild oxidants like iodine or hydrogen peroxide.

  • Sulfonic acid synthesis :
     RSH HNO3 RSO3\text{ RSH } \xrightarrow{\text{HNO}_3} \text{ RSO}_3\text{H }
    Strong oxidizing agents like nitric acid drive complete oxidation to sulfonic acids.

Cyclization and Rearrangement

The compound participates in cyclization reactions to form fused heterocycles:

Electrochemical Desulfurative Cyclization

Under electrochemical conditions, it reacts with isothiocyanates to form 3-amino- triazolopyridines. Key features include :

  • Substrate scope : Broad compatibility with aryl/alkyl isothiocyanates.

  • Conditions : Room temperature, no transition metals required.

  • Yield : 65–92% (gram-scale demonstrated).

Example :
C6H5N3S+R-NCSelectrochemicalC6H5N3-NH-R\text{C}_6\text{H}_5\text{N}_3\text{S} + \text{R-NCS} \xrightarrow{\text{electrochemical}} \text{C}_6\text{H}_5\text{N}_3\text{-NH-R}

Heterocyclic Rearrangement

In acidic media, triazolo[4,3-a]pyridinium-3-aminides undergo sigmatropic rearrangements to yield pyrido[1,2-b] triazepines .

Nucleophilic Substitution

The thiol group acts as a nucleophile in alkylation/arylation reactions:

Reaction Type Reagents Products Yield Reference
Alkylation Phenacyl bromideTriazolothiadiazines75–85%
Arylation 3,4-Dichlorobenzyl chloride1-(3,4-Dichlorobenzyl)triazolethiones82%

Mechanism :
RSH+R’-XR-S-R’+HX\text{RSH} + \text{R'-X} \rightarrow \text{R-S-R'} + \text{HX}

Condensation Reactions

The thiol group condenses with carbonyl compounds to form thiosemicarbazides or thiazolidinones :

Thiosemicarbazide Formation

Reaction with arylidene malononitrile yields triazolidine-3-thiones:
RSH+Ar-CH=C(CN)2Ar-C(NH)-NH-C(S)-R\text{RSH} + \text{Ar-CH=C(CN)}_2 \rightarrow \text{Ar-C(NH)-NH-C(S)-R}
Yield : 89–91% under reflux conditions .

Reduction Reactions

The thiol group can be reduced to thioethers or thiolanes using agents like LiAlH₄ or Raney nickel.

Interaction with Isothiocyanates

Reaction with trimethylsilyl isothiocyanate (TMS-NCS) under catalysis by sulfamic acid produces 5-substituted phenyl-1,2,4-triazole-3-thiones :
Conditions : Reflux in ethanol, 6–8 hours.
Yield : 85–95% for derivatives with electron-withdrawing groups.

Cross-Coupling Reactions

Palladium-catalyzed coupling with hydrazides forms triazolopyridine derivatives :
Catalyst : Pd(OAc)₂/PPh₃.
Conditions : Microwave irradiation, 120°C, 30 minutes.
Yield : 70–88%.

Deprotonation

In alkaline media, the thiol group deprotonates to form thiolate ions, enhancing reactivity toward electrophiles .

Cyclization in Basic Media

Thiosemicarbazides derived from the compound cyclize in NaOH/EtOH to yield triazolethiones :
Example :
R-C(S)-NH-NH2NaOHR-C(NH)-N=S\text{R-C(S)-NH-NH}_2 \xrightarrow{\text{NaOH}} \text{R-C(NH)-N=S}

Critical Analysis of Reaction Scope

Reaction Class Limitations Advantages
Electrochemical Requires specialized equipmentMetal-free, high functional-group tolerance
Palladium-Catalyzed Sensitive to steric hindranceScalable, high yields
Condensation Limited to activated carbonyl compoundsRapid access to diverse heterocycles

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]triazolo[4,3-a]pyridine-5-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives have been evaluated for their ability to inhibit kinases and other enzymes, making it a valuable tool in biochemical studies .

Medicine

In medicinal chemistry, [1,2,4]triazolo[4,3-a]pyridine-5-thiol and its derivatives are investigated for their potential as therapeutic agents. They have shown promise in the treatment of various diseases, including cancer, due to their ability to inhibit specific molecular targets .

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its applications range from the creation of advanced polymers to the development of agrochemicals with improved efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogues and Properties
Compound Name Structural Features Biological Activity Key References
[1,2,4]Triazolo[4,3-a]pyridine-5-thiol Fused triazole-pyridine, thiol at C5 Antifungal, antimicrobial
3-Ethyl-5-methyl-[1,2,4]triazolo[4,3-a]pyridine Ethyl/methyl substitutions at C3/C5 Not reported (structural focus)
Pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine Fused pyrazole-triazole-pyridine Anticancer (preclinical interest)
[1,2,4]Triazolo[4,3-a]quinolines Extended aromatic system (quinoline) mGluR2 receptor modulation (CNS targets)
Triazolopyrimidin-7-ones Pyrimidinone-triazole fusion Broad-spectrum antimicrobial
Antifungal and Antimicrobial Activity :
  • The thiol group at C5 in [1,2,4]Triazolo[4,3-a]pyridine-5-thiol enhances hydrogen bonding with fungal targets, as shown in SAR studies .
  • S-alkylation (e.g., methyl, ethyl chains) increases lipophilicity, improving membrane penetration and activity against S. aureus .
  • Triazolopyrimidin-7-ones exhibit broader antimicrobial spectra due to their pyrimidinone core, which mimics nucleic acid precursors .
CNS and Anticonvulsant Activity :
  • Tetracyclic thieno-triazolo-isoquinolines demonstrate weak anticonvulsant activity (20–40% inhibition in PTZ models), highlighting the need for structural optimization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound LogP PSA (Ų) Solubility
[1,2,4]Triazolo[4,3-a]pyridine-5-thiol 1.60* 30.19 Low (polar aprotic solvents)
3-Ethyl-5-methyl derivative 1.60 30.19 Moderate in DMSO
Triazolopyrimidin-7-ones 2.1–3.5 45–60 Variable

*Predicted using ChemAxon MarvinSketch .

Q & A

Q. What are the key structural and functional features of [1,2,4]Triazolo[4,3-a]pyridine-5-thiol?

The compound consists of a fused triazole and pyridine ring system with a thiol (-SH) group at position 4. Its molecular formula is C₆H₅N₃S (molecular weight: 151.19 g/mol). The thiol group enhances reactivity in nucleophilic substitutions and metal coordination, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets .

Q. What synthetic methodologies are commonly employed to prepare [1,2,4]Triazolo[4,3-a]pyridine-5-thiol derivatives?

Two primary approaches are:

  • Oxidative cyclization : BTIB ([Bis(trifluoroacetoxy)iodo]benzene)-catalyzed intramolecular cyclization of hydrazones derived from pyridine precursors .
  • Multi-step functionalization : Starting with diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one), followed by hydrazine treatment and thiolation using phosphorus oxychloride (POCl₃) or Lawesson’s reagent .

Q. How are synthesized derivatives characterized for structural confirmation?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR for proton/carbon assignments, IR for thiol (-SH) stretching (2500–2600 cm⁻¹), and UV-vis for electronic transitions .
  • Chromatography : HPLC for purity assessment (e.g., >95% purity threshold) .
  • Elemental analysis : Quantitative determination of C, H, N, and S .

Advanced Research Questions

Q. How can synthetic yields be optimized for triazolopyridine-thiol derivatives?

Yield optimization strategies include:

  • Catalyst selection : BTIB improves cyclization efficiency (yields up to 85%) compared to traditional iodine-based catalysts .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in thiolation steps .
  • Temperature control : Slow addition of hydrazine at 0–5°C minimizes side reactions during intermediate formation .

Q. How can researchers resolve contradictions in spectral data for triazolopyridine derivatives?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding peak assignment .
  • X-ray crystallography : Provides definitive confirmation of regiochemistry in ambiguous cases (e.g., thiadiazole vs. oxadiazole fusion) .

Q. What pharmacological mechanisms are hypothesized for triazolopyridine-thiol derivatives?

  • Antifungal activity : Molecular docking studies suggest inhibition of 14-α-demethylase lanosterol (PDB: 3LD6), a key enzyme in ergosterol biosynthesis. Thiol groups may coordinate with the enzyme’s heme iron .
  • Antimicrobial potential : Derivatives with electron-withdrawing substituents (e.g., -Cl, -CF₃) exhibit enhanced MIC values against Staphylococcus aureus (MIC: 2–8 µg/mL) .

Q. How do substituent patterns influence the compound’s bioactivity?

  • Position 6 substituents : Bulky groups (e.g., 2,6-dichlorophenyl) improve antifungal activity by enhancing hydrophobic interactions with target enzymes .
  • Thiol vs. methylthiol : Free -SH groups show higher reactivity in enzyme inhibition compared to protected derivatives (e.g., S-alkyl) .

Q. What analytical methods are critical for assessing purity and stability?

  • Stability studies : Accelerated degradation under acidic (HCl) or oxidative (H₂O₂) conditions monitored via HPLC .
  • Thermogravimetric analysis (TGA) : Determines thermal stability thresholds (e.g., decomposition >200°C) .

Q. How can researchers address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤5% v/v) for in vitro studies to maintain solubility without cytotoxicity .
  • Prodrug strategies : Synthesize phosphate or acetate esters to enhance aqueous solubility .

Methodological Challenges and Solutions

Q. What are alternative routes to diversify the triazolopyridine scaffold?

  • Huisgen cycloaddition : Click chemistry with azides/alkynes introduces triazole moieties at position 3 .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the pyridine ring .

Q. How can computational tools enhance drug design for triazolopyridine derivatives?

  • Molecular docking (AutoDock, Discovery Studio) : Predicts binding affinities to targets like 14-α-demethylase .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with antifungal activity .

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